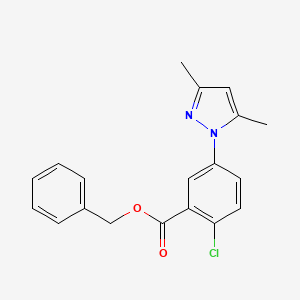

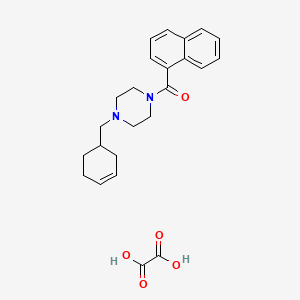

benzyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- The synthesis of compounds with similar molecular structures often involves complex reactions. For example, the synthesis of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate involves N-H...N, N-H...O, and C-H...O hydrogen bonds (Portilla et al., 2007).

Molecular Structure Analysis

- Compounds like 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol demonstrate specific angular arrangements and luminescent properties, which are significant in understanding their molecular structure (Tang et al., 2014).

Chemical Reactions and Properties

- The chemical reactions and properties of similar compounds involve a range of hydrogen bonding interactions, as seen in the case of 3,5-dimethylpyrazole and 2-hydroxy-5-(phenyldiazenyl)benzoic acid (Xu et al., 2011).

Physical Properties Analysis

- The physical properties of these compounds can be analyzed through their crystal structure and spectroscopic characteristics. For instance, 1,2-bis[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxobutyl]benzene's crystal structure was determined using X-ray diffraction, revealing molecular arrangements and intermolecular interactions (Guerrero et al., 2011).

科学的研究の応用

Synthesis and Characterization of Complex Compounds

- Metallomacrocyclic palladium(II) complexes were synthesized using ligands substituted by polyether chains and phenyl groups, including 3,5-dimethylpyrazolic hybrid ligands. These studies explore the formation of monomeric and dimeric species in solution, providing insights into their structural and thermodynamic properties (Guerrero et al., 2008).

Synthesis of RNA and DNA-RNA Mixtures

- The compound has been utilized in the selective benzoylation of the 2'-hydroxyl group of protected ribonucleosides. This methodology facilitated the synthesis of oligoribonucleotides and mixtures of DNA and RNA, highlighting its potential in nucleic acid chemistry (Kempe et al., 1982).

Antibacterial Activities

- Studies have shown that certain Schiff bases derived from aminophenazone, which is structurally related to the specified compound, demonstrate moderate to good antibacterial activity. This highlights the potential of these compounds in developing new antibacterial agents (Asiri & Khan, 2010).

Fluorescent Chemosensor Development

- Pyrazoline derivatives have been used to create fluorescent chemosensors for detecting metal ions like Fe3+. These compounds exhibit on-off fluorescence response, indicating their potential in developing sensitive and selective metal ion sensors (Khan, 2020).

Molecular Structure and Properties Analysis

- The reaction of pyrazole derivatives with other compounds has been explored to study their molecular structure and properties. This includes an analysis of their geometric and electronic properties, non-linear optical analysis, and insights into their reactivity (Khan et al., 2020).

Cytotoxic Effects of Co(II) Complexes

- Research on Co(II) complexes incorporating pyrazole derivatives has evaluated their cytotoxic properties on various human cell lines. This demonstrates the compound's potential in medicinal chemistry and drug development (Sobiesiak et al., 2010).

将来の方向性

The future directions for research on benzyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate could involve exploring its potential applications in various fields, given the broad range of chemical and biological properties exhibited by similar compounds . Further studies could also focus on optimizing its synthesis and understanding its mechanism of action in more detail.

特性

IUPAC Name |

benzyl 2-chloro-5-(3,5-dimethylpyrazol-1-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2/c1-13-10-14(2)22(21-13)16-8-9-18(20)17(11-16)19(23)24-12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTRWKGNAZKOQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopentyl-9-[(4-hydroxyphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5549462.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5549470.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5549490.png)

![1-[2-phenyl-4-(1-pyrrolidinyl)-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5549496.png)

![1-[3-(2-pyrimidinyloxy)benzoyl]azepane](/img/structure/B5549530.png)

![1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5549536.png)

![10,10-dimethyl-2,3,10,11-tetrahydro-8H-imidazo[1,2-c]thiopyrano[4',3':4,5]thieno[3,2-e]pyrimidine hydrochloride](/img/structure/B5549554.png)

![4-[(2-chlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549566.png)

![4-{[(3-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5549567.png)

![N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549593.png)